molecular formula C7H4Cl2F3NO B13575915 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13575915
M. Wt: 246.01 g/mol
InChI Key: QMLZPLUGIKOCOA-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated pyridine derivative characterized by a trifluoroethanol group attached to a 2,6-dichloropyridine ring. Its molecular formula is C₇H₄Cl₂F₃NO, with a molecular weight of 264.02 g/mol (calculated from substituents in and ). While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its synthetic utility is highlighted in catalogs (e.g., Enamine Ltd., 2020), suggesting applications in nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H4Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2,6,14H

InChI Key

QMLZPLUGIKOCOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,6-dichloropyridine with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Trifluoroethanol vs. Ketone: The target compound’s trifluoroethanol group increases electronegativity and hydrogen-bonding capacity compared to the ethanone analogue (), making it more reactive in SN2 reactions or as a hydrogen-bond donor in drug design .
  • Amine vs. This difference influences pharmacokinetic properties (e.g., solubility, bioavailability) in medicinal chemistry .
  • Urea Linker: The urea-based analogue () introduces a hydrogen-bond-rich motif, often critical for target binding in enzyme inhibition, which the trifluoroethanol lacks .

Biological Activity

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound notable for its unique structural features, including a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and agrochemical applications.

The chemical formula for this compound is C7H4Cl2F3NOC_7H_4Cl_2F_3NO, with a molecular weight of approximately 246.01 g/mol. The structure facilitates various interactions due to the presence of halogen substituents, which can significantly influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC7H4Cl2F3NO
Molecular Weight246.01 g/mol
IUPAC Name1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanol
CAS Number2228959-99-5

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichloropyridine with trifluoroacetaldehyde. The reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile and may be catalyzed by acids or bases to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration. The chlorine atoms and the pyridine ring can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against different cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against breast and lung cancer cells .

Enzyme Inhibition : Due to its structural properties, it is hypothesized that this compound could inhibit specific enzymes or receptors involved in disease pathways. The exact mechanisms remain to be fully elucidated.

Agrochemical Applications : Its properties may also lend themselves to applications in agriculture as a pesticide or herbicide due to its ability to interact with biological systems at multiple levels.

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with halogenated pyridine precursors and trifluoroacetylating agents. Key steps include:

  • Nucleophilic substitution on 2,6-dichloropyridine derivatives using trifluoroacetaldehyde or its equivalents under controlled pH (6–8) and temperature (50–80°C) .
  • Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) or transition metal catalysts (e.g., Pd/C) improve regioselectivity and yield .
  • Workup and purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) isolates the product.

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsTemperature (°C)Yield (%)
12,6-Dichloropyridine, Trifluoroacetaldehyde7065–75
2BF₃·Et₂O6080–85

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming trifluoromethyl group integration, while ¹H/¹³C NMR resolves pyridine ring substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₄Cl₂F₃O, MW: 255.97 g/mol) and isotopic Cl/F patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for experimental use?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the trifluoromethyl group .
  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (10–20 mg/mL). Avoid aqueous buffers unless stabilized with surfactants .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in modulating biological activity?

  • Isotopic labeling : Substitute ¹⁸F or ¹³C in the trifluoromethyl group to track metabolic stability via LC-MS .
  • Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies and predicts metabolic pathways .
  • Comparative assays : Replace the -CF₃ group with -CH₃ or -Cl and measure binding affinity to target enzymes (e.g., cytochrome P450 isoforms) .

Q. How can researchers resolve contradictions in spectroscopic or biological data for this compound?

  • Multi-technique validation : Cross-validate NMR assignments with 2D-COSY or HSQC to address signal overlap .
  • Biological reproducibility : Use standardized cell lines (e.g., HEK293) and control for batch-to-batch solvent impurities via ICP-MS .
  • Data normalization : Apply statistical tools (e.g., ANOVA) to account for variability in enzyme inhibition assays .

Q. What strategies enable the development of structure-activity relationships (SAR) for analogs of this compound?

  • Systematic substitution : Synthesize derivatives with varying substituents (e.g., -Br, -CH₃) on the pyridine ring and measure IC₅₀ values .
  • Table 2: Example SAR for Pyridine Derivatives
Substituent PositionBioactivity (IC₅₀, nM)Lipophilicity (LogP)
2,6-Cl12.3 ± 1.52.8
3-Cl45.6 ± 3.22.5
4-CH₃>1001.9

Q. How can advanced analytical methods improve reaction monitoring during synthesis?

  • In-situ FTIR : Tracks carbonyl intermediate formation in real-time .
  • Reaction calorimetry : Optimizes exothermic steps to prevent thermal degradation .
  • LC-MS/MS : Identifies byproducts (e.g., dechlorinated intermediates) at ppm levels .

Methodological Notes

  • Contradiction Management : If biological activity varies between batches, re-evaluate synthetic intermediates via GC-MS to detect trace solvents (e.g., DMF) that may inhibit assays .
  • Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds, including waste disposal protocols .

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